Benzoquinonium

Description

Properties

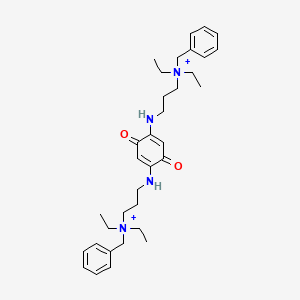

IUPAC Name |

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERABYSOHUZTPQ-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N4O2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

311-09-1 (di-Chloride) | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60997003 | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-16-7, 9025-57-4 | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endo-1,4-.beta.-xylanase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylanase, endo-1,4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOQUINONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | endo-1,4-beta-Xylanase | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benzoquinonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoquinonium (B1213216) chloride, a quaternary ammonium (B1175870) compound, functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction. This antagonism leads to a non-depolarizing neuromuscular blockade, resulting in skeletal muscle paralysis. This technical guide delineates the core mechanism of action of this compound chloride, supported by a review of its pharmacodynamics at the neuromuscular junction. While specific quantitative binding and potency data for this compound chloride are not extensively available in contemporary literature, this guide provides representative data for analogous competitive neuromuscular blocking agents and details established experimental protocols for the characterization of such compounds.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism of action of this compound chloride is competitive antagonism of post-synaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2] In the physiological state, the binding of the neurotransmitter acetylcholine (ACh) to these receptors triggers the opening of the ion channel, leading to an influx of sodium ions and depolarization of the muscle fiber membrane, which ultimately results in muscle contraction.

This compound chloride, possessing a structural resemblance to acetylcholine, competes for the same binding sites on the α-subunits of the nAChR. By binding to these sites, it prevents acetylcholine from binding and activating the receptor. This competitive inhibition does not cause depolarization of the postsynaptic membrane; instead, it prevents depolarization from occurring in response to nerve impulses. The paralysis induced by this compound chloride is therefore characterized as a "curare-like" or non-depolarizing block.[1]

Some evidence also suggests a dual action for this compound chloride, which may include a presynaptic effect that inhibits the release of acetylcholine from the motor nerve terminal. This multifaceted action contributes to its overall neuromuscular blocking effect.

Signaling Pathway at the Neuromuscular Junction

The signaling cascade at the neuromuscular junction is a well-elucidated process that is competitively inhibited by this compound chloride. The following diagram illustrates this pathway.

Quantitative Data on Neuromuscular Blockade

| Compound | Receptor Subtype | Assay Type | Parameter | Value |

| d-Tubocurarine | Muscle nAChR | Radioligand Binding | Ki | ~30-50 nM |

| Pancuronium | Muscle nAChR | Electrophysiology | IC50 | ~20-40 nM |

| Vecuronium | Muscle nAChR | Electrophysiology | IC50 | ~30-60 nM |

| Rocuronium | Muscle nAChR | Electrophysiology | IC50 | ~200-400 nM |

| Mivacurium (B34715) | Muscle nAChR | Clinical Study | ED95 | 0.08 mg/kg |

Note: The values presented are approximate and can vary depending on the specific experimental conditions, tissue preparation, and radioligand used. ED95 represents the dose required to produce a 95% reduction in muscle twitch response in vivo.[3]

Experimental Protocols

The characterization of competitive neuromuscular blocking agents like this compound chloride typically involves a combination of radioligand binding assays to determine binding affinity and electrophysiological techniques to assess functional antagonism.

Radioligand Competitive Binding Assay

This protocol outlines a representative method for determining the binding affinity of a competitive antagonist for the nicotinic acetylcholine receptor.

Two-Electrode Voltage Clamp Electrophysiology

This protocol describes a typical electrophysiological experiment to measure the functional antagonism of nAChRs by a compound like this compound chloride, often using Xenopus oocytes expressing the receptor of interest.

References

- 1. The neuromuscular blocking action of this compound chloride in the cat and in the hen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuromuscular blocking action of this compound chloride in the cat and in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoquinonium: A Technical Guide to its Function as a Competitive Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Benzoquinonium (B1213216)

This compound chloride, historically known by the trade name Mytolon, is a synthetic, non-depolarizing neuromuscular blocking agent. Its mechanism of action is characterized by competitive antagonism at the nicotinic acetylcholine (B1216132) receptors, primarily at the neuromuscular junction. By reversibly binding to the same site as the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the ion channel opening that is necessary for muscle contraction, leading to muscle relaxation and paralysis. This "curare-like" effect makes it functionally similar to other classic competitive antagonists like d-tubocurarine.[1][2]

Chemical Structure

This compound is a derivative of 1,4-benzoquinone, a six-membered ring compound.[3][4] As a quaternary ammonium (B1175870) compound, it possesses positively charged nitrogen atoms, a common feature among many nAChR antagonists that facilitates interaction with the negatively charged residues within the ACh binding site of the receptor.[1]

Mechanism of Action: Competitive Antagonism

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[2] At the neuromuscular junction, the binding of acetylcholine to nAChRs on the muscle fiber membrane leads to a conformational change, opening the channel to allow the influx of sodium ions and the efflux of potassium ions. This results in depolarization of the muscle cell membrane and initiates the cascade of events leading to muscle contraction.

This compound, as a competitive antagonist, binds to the acetylcholine binding sites on the nAChR without activating the receptor. This occupation of the binding sites prevents acetylcholine from binding and, consequently, inhibits the ion channel from opening. The antagonism is surmountable, meaning that an increase in the concentration of the agonist (acetylcholine) can overcome the blocking effect of this compound.

Below is a diagram illustrating the competitive antagonism at the nicotinic acetylcholine receptor.

Caption: Competitive antagonism of the nAChR by this compound.

Quantitative Data

Table 1: Binding Affinity of this compound at nAChR Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

|---|---|---|---|

| Muscle-type (α1)2β1δγ/ε | [3H]-Epibatidine or [125I]-α-Bungarotoxin | Data not available | - |

| Neuronal α4β2 | [3H]-Epibatidine or [3H]-Nicotine | Data not available | - |

| Neuronal α7 | [125I]-α-Bungarotoxin or [3H]-Methyllycaconitine | Data not available | - |

| Neuronal α3β4 | [3H]-Epibatidine | Data not available | - |

Table 2: Functional Antagonism of this compound at nAChR Subtypes

| Receptor Subtype | Agonist | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Muscle-type (α1)2β1δγ/ε | Acetylcholine | Data not available | Electrophysiology (TEVC/Patch Clamp) | - |

| Neuronal α4β2 | Acetylcholine/Nicotine (B1678760) | Data not available | Electrophysiology/Ion Flux Assay | - |

| Neuronal α7 | Acetylcholine/Choline | Data not available | Electrophysiology/Ion Flux Assay | - |

| Neuronal α3β4 | Acetylcholine/Nicotine | Data not available | Electrophysiology/Ion Flux Assay | - |

Experimental Protocols

The characterization of a competitive nAChR antagonist like this compound involves determining its ability to bind to the receptor and to inhibit its function in the presence of an agonist. The following are detailed methodologies for key experiments used to obtain such data.

Radioligand Binding Assay for Competitive Inhibition

This assay determines the affinity of a test compound (in this case, this compound) for the nAChR by measuring its ability to compete with a radiolabeled ligand for the same binding site.

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

-

Biological Material: Cell membranes prepared from tissues or cell lines expressing the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type, or HEK293 cells transfected with specific neuronal nAChR subunits).

-

Radioligand: A high-affinity radiolabeled antagonist or agonist for the target nAChR subtype (e.g., [125I]-α-Bungarotoxin for muscle-type and α7, or [3H]-Epibatidine for heteromeric neuronal subtypes).

-

Test Compound: this compound chloride, serially diluted.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive nAChR ligand (e.g., nicotine or d-tubocurarine).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) with a protease inhibitor cocktail.

-

Instrumentation: Scintillation counter or gamma counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (typically 1-2 hours).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Below is a workflow diagram for a competitive radioligand binding assay.

Caption: Experimental workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of a test compound on the ion channel activity of nAChRs expressed in a cellular system, such as Xenopus laevis oocytes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the agonist-induced current.

Materials:

-

Biological Material: Xenopus laevis oocytes injected with cRNA encoding the subunits of the desired nAChR subtype.

-

Agonist: Acetylcholine or another suitable nAChR agonist.

-

Test Compound: this compound chloride, serially diluted.

-

Recording Solution: A buffered salt solution (e.g., Ringer's solution).

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, micromanipulators, perfusion system.

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist Application: Apply a fixed concentration of the agonist (typically the EC50 concentration) to the oocyte to elicit an inward current.

-

Antagonist Application:

-

To determine the IC50, co-apply the agonist with varying concentrations of this compound and measure the peak current response.

-

Alternatively, pre-apply this compound for a set period before co-application with the agonist.

-

-

Data Acquisition: Record the current responses using appropriate software.

-

Data Analysis:

-

Normalize the current responses in the presence of this compound to the control response (agonist alone).

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound chloride is a classic example of a competitive nicotinic acetylcholine receptor antagonist, primarily acting at the neuromuscular junction. While its clinical use has been superseded by newer agents with more favorable side-effect profiles, it remains a relevant compound for the study of nAChR pharmacology. The methodologies detailed in this guide provide a framework for the quantitative characterization of this compound and other novel competitive antagonists, which is crucial for advancing our understanding of nAChR function and for the development of new therapeutics targeting this important receptor family. Further research to determine the specific binding affinities and functional potencies of this compound at various nAChR subtypes would provide valuable data for the field of pharmacology.

References

- 1. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies of Benzoquinonium and Neuromuscular Blockade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Benzoquinonium (B1213216) (Mytolon), a neuromuscular blocking agent developed in the mid-20th century. It details the early experimental protocols, quantitative data on its effects, and the initial understanding of its mechanism of action at the neuromuscular junction.

Introduction

This compound chloride, commercially known as Mytolon, emerged as one of the synthetic neuromuscular blocking drugs developed following the clinical introduction of d-tubocurarine.[1][2] Early investigations aimed to characterize its pharmacological profile, potency, and clinical utility as a muscle relaxant during anesthesia.[3][4] These studies were pivotal in classifying its type of neuromuscular block and understanding its interactions with other agents.

Mechanism of Action

Early research in animal models, particularly cats and hens, established that this compound produces a "curare-like" paralysis.[5][6] This classified it as a non-depolarizing neuromuscular blocking agent. The primary mechanism involves competitive antagonism at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate.[5][7] By binding to these receptors, this compound prevents acetylcholine from depolarizing the muscle fiber membrane, thereby inhibiting muscle contraction.[8]

Unlike depolarizing agents such as decamethonium (B1670452) or succinylcholine, this compound's action was not preceded by muscle fasciculations.[1][5] Furthermore, the paralysis induced by this compound could be antagonized by the administration of acetylcholine.[5][6] A peculiar finding in cats was that anticholinesterase agents like neostigmine (B1678181) or edrophonium (B1671111) were ineffective at reversing the blockade, despite their ability to increase the concentration of acetylcholine at the synapse.[5][6] However, these anticholinesterases did potentiate the antagonistic effect of directly injected acetylcholine.[6]

Quantitative Data from Early Animal Studies

Quantitative analysis in early studies focused on determining the potency and duration of action of this compound. These experiments were typically performed in anesthetized animals where nerve-muscle preparations were used to measure twitch response to nerve stimulation.

| Animal Model | Muscle Preparation | Finding | Citation |

| Cat | Tibialis anterior | Produced a curare-like (non-depolarizing) paralysis. | [5][6] |

| Cat | Soleus | Produced a curare-like (non-depolarizing) paralysis. | [5][6] |

| Hen | Gastrocnemius | Produced a curare-like (non-depolarizing) paralysis. | [5][6] |

| Cat | Tibialis anterior | Paralysis was not antagonized by anticholinesterases (e.g., neostigmine). | [5][6] |

| Cat | Tibialis anterior | Paralysis was antagonized by injected acetylcholine. | [5][6] |

Note: Specific ED50 or ED95 values from the earliest literature are not consistently reported in available abstracts. The focus was primarily on the qualitative nature of the block.

Experimental Protocols

The evaluation of neuromuscular blocking agents in the 1950s followed established physiological and pharmacological methods.[9] The protocols for assessing this compound typically involved in vivo animal nerve-muscle preparations.

A. Animal Preparation:

-

Species Selection: Cats were a common model for these studies.[5][6][9]

-

Anesthesia: Animals were anesthetized, often with an agent that had minimal effects on neuromuscular transmission.

-

Surgical Preparation:

-

The tendon of the target muscle (e.g., tibialis anterior or soleus) was isolated and severed from its insertion point.

-

The tendon was then connected to a force-displacement transducer or a similar recording device (e.g., kymograph) to measure isometric muscle contractions.

-

The motor nerve supplying the muscle (e.g., the sciatic nerve) was dissected and prepared for electrical stimulation.[9]

-

B. Stimulation and Recording:

-

Nerve Stimulation: Supramaximal electrical stimuli were delivered to the motor nerve using electrodes.

-

Stimulation Pattern: Single twitch stimulations were commonly used. Tetanic stimulation was also employed to assess for fade, a characteristic of non-depolarizing blockade.[6][9]

-

Data Recording: The tension generated by muscle contractions was recorded to establish a baseline before drug administration and to measure the degree of block after administration.

C. Drug Administration and Observation:

-

Route: this compound chloride was administered intravenously to ensure rapid and systemic distribution.[9]

-

Dose-Response: A dose-response relationship was often established to determine the drug's potency.

-

Antagonism Studies: Following the establishment of a stable neuromuscular block, potential antagonists like anticholinesterase agents (neostigmine, edrophonium) or acetylcholine were administered to characterize the nature of the block.[5][6]

Summary and Conclusion

The early studies of this compound (Mytolon) successfully characterized it as a non-depolarizing, competitive neuromuscular blocking agent.[5][6] The experimental protocols, primarily utilizing anesthetized cat preparations, were instrumental in differentiating its effects from depolarizing agents and other curare-like drugs. While it showed promise as a muscle relaxant, its unique interaction with anticholinesterases in certain species highlighted a complex pharmacological profile.[5][6] These foundational studies provided essential data that guided the clinical application and further development of neuromuscular blocking drugs.

References

- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mytolon chloride: a new agent for producing muscular relaxation; preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of Mytolon chloride in anesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuromuscular blocking action of this compound chloride in the cat and in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuromuscular blocking action of this compound chloride in the cat and in the hen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Neuromuscular Junction (NMJ) Blockers | Pharmacology Mentor [pharmacologymentor.com]

- 9. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Benzoquinonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of benzoquinonium (B1213216), a quaternary ammonium (B1175870) compound historically used as a neuromuscular blocking agent. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this compound.

Synthesis of this compound

The synthesis of this compound chloride is a two-step process that begins with the nucleophilic substitution of 1,4-benzoquinone (B44022), followed by a quaternization reaction. The overall synthesis yields a highly colored compound with specific chemical properties.

Step 1: Synthesis of 2,5-Bis(3-diethylaminopropylamino)-1,4-benzoquinone

The initial step involves the reaction of 1,4-benzoquinone with a secondary amine, specifically 3-diethylaminopropylamine. This reaction is a nucleophilic addition of the amine to the quinone ring, followed by oxidation. A 3:2 molar ratio of benzoquinone to the amine is often employed to drive the reaction to completion, which involves successive reductions and oxidations to form the desired 2,5-disubstituted product.[1]

Experimental Protocol:

A general procedure for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones is as follows:

-

Materials: 1,4-benzoquinone, 3-diethylaminopropylamine, ethanol.

-

Procedure: 1,4-benzoquinone is dissolved in ethanol. To this solution, 3-diethylaminopropylamine is added dropwise with stirring. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1][2]

The resulting intermediate, 2,5-bis(3-diethylaminopropylamino)-1,4-benzoquinone, is a red-colored solid.[1]

Step 2: Quaternization to form this compound Chloride

The second and final step is the quaternization of the tertiary amino groups of the intermediate with benzyl (B1604629) chloride. This reaction introduces the quaternary ammonium groups, which are essential for the pharmacological activity of this compound.

Experimental Protocol:

The synthesis of this compound chloride was first reported by Cavallito et al.[3] The general procedure involves:

-

Materials: 2,5-bis(3-diethylaminopropylamino)-1,4-benzoquinone, benzyl chloride, a suitable solvent (e.g., ethanol).

-

Procedure: The 2,5-bis(3-diethylaminopropylamino)-1,4-benzoquinone intermediate is dissolved in a suitable solvent. An excess of benzyl chloride is then added to the solution. The reaction mixture is heated to reflux for several hours. As the reaction proceeds, the this compound chloride precipitates from the solution. The product is then collected by filtration, washed with a solvent to remove any unreacted starting materials, and dried.

The final product, this compound chloride, is obtained as red crystals.[3]

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Chemical Properties of this compound

This compound chloride is a complex organic salt with distinct physical and chemical properties. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,3'-((3,6-dioxocyclohexa-1,4-diene-1,4-diyl)bis(azanediyl))bis(N-benzyl-N,N-diethylpropan-1-aminium) chloride | [4] |

| CAS Number | 311-09-1 | [3] |

| Molecular Formula | C34H50Cl2N4O2 | [3][4] |

| Molecular Weight | 617.69 g/mol | [3][4] |

| Appearance | Red crystals | [3] |

| Melting Point | 191-195 °C | [3] |

| Solubility | Freely soluble in water | [3] |

| Elemental Analysis | C: 66.11%, H: 8.16%, Cl: 11.48%, N: 9.07%, O: 5.18% | [3][4] |

The chemical reactivity of this compound is largely dictated by the quinone core and the quaternary ammonium groups. The quinone moiety can undergo redox reactions, while the quaternary ammonium salts are generally stable but can participate in ion exchange reactions.

Mechanism of Action

This compound is classified as a non-depolarizing neuromuscular blocking agent. Its pharmacological effect is exerted at the neuromuscular junction, where it acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Signaling Pathway at the Neuromuscular Junction:

Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the motor endplate of the muscle fiber. This binding opens ion channels, leading to an influx of sodium ions and depolarization of the muscle membrane. If the depolarization reaches a certain threshold, it triggers an action potential that propagates along the muscle fiber, ultimately causing muscle contraction.

Inhibition by this compound:

This compound, due to its structural similarity to acetylcholine, competes with ACh for the binding sites on the nAChRs. However, upon binding, this compound does not activate the receptor and open the ion channel. By occupying the binding sites, it prevents ACh from binding, thereby inhibiting the depolarization of the motor endplate. This leads to a failure of neuromuscular transmission and results in flaccid paralysis of the skeletal muscle. This mechanism is often referred to as a "curare-like" effect.

Caption: Mechanism of this compound at the Neuromuscular Junction.

References

Benzoquinonium Chloride: A Technical Deep Dive into its Discovery and Neuromuscular Blocking Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Benzoquinonium chloride, a neuromuscular blocking agent. It details the early synthesis and pivotal preclinical and clinical investigations that defined its mechanism of action and clinical utility. This document synthesizes available data on its potency and duration of action, outlines key experimental methodologies from foundational studies, and presents its mechanism of action through signaling pathway diagrams.

Introduction and Historical Context

This compound chloride, also known by the synonyms Amilyt, Mytolon, and the developmental code WIN 2747, is a synthetic neuromuscular blocking agent. Its development in the mid-20th century marked a significant step in the search for potent and safe muscle relaxants for surgical anesthesia.

The initial pharmacological investigation of this compound chloride was conducted by J.O. Hoppe and colleagues at the Sterling-throp Research Institute in 1950. Their work identified WIN 2747 as a potent curarimimetic drug. Following this, preliminary clinical reports on its use for producing muscular relaxation were published by J.G. Arrowood in 1951 and its application in abdominal surgery was further detailed by F.F. Foldes and colleagues in 1952. These early studies established its place as a non-depolarizing neuromuscular blocking agent.

Chemical and Physical Properties

-

Chemical Name: 2,5-bis(3-diethylaminopropylamino)benzoquinone bis(benzyl chloride)

-

Chemical Formula: C34H50Cl2N4O2

-

Molecular Weight: 617.70 g/mol

-

CAS Number: 311-09-1

Synthesis

A probable synthetic pathway for this compound chloride would involve a two-step process:

-

Diamination of Benzoquinone: Reaction of p-benzoquinone with 3-diethylaminopropylamine. This nucleophilic addition would result in the formation of 2,5-bis(3-diethylaminopropylamino)-1,4-benzoquinone.

-

Quaternization: Subsequent reaction of the tertiary amine groups on the side chains with benzyl (B1604629) chloride to form the bis-quaternary ammonium (B1175870) salt, this compound chloride.

Mechanism of Action: Neuromuscular Blockade

This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] As a non-depolarizing agent, it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors.

By binding to the nAChRs, this compound chloride prevents the influx of sodium ions that is necessary to generate an end-plate potential. If a sufficient number of receptors are blocked, the end-plate potential cannot reach the threshold required to trigger an action potential in the muscle fiber, resulting in muscle paralysis.

Pharmacological Data

Quantitative data from early clinical studies on this compound chloride is not extensively detailed in currently accessible literature. The following table summarizes the available information on its potency in preclinical models. For comparison, data for the well-characterized neuromuscular blocking agent d-tubocurarine is included.

| Parameter | Species | Value | Reference |

| Head-Drop Dose | Rabbit | 0.04 mg/kg | Hoppe, 1950 |

| Paralyzing Dose | Cat | 0.025 mg/kg | Hoppe, 1950 |

| Head-Drop Dose (d-tubocurarine) | Rabbit | 0.15 mg/kg | Hoppe, 1950 |

Note: The head-drop assay in rabbits is a classic method for determining the potency of curarimimetic drugs, where the endpoint is the dose that causes relaxation of the neck muscles to the point where the animal can no longer hold its head up.

Experimental Protocols

The foundational research on this compound chloride employed several key experimental models to characterize its neuromuscular blocking properties.

Preclinical Evaluation of Neuromuscular Blockade (Hoppe, 1950)

-

Animal Models: Rabbits, cats, and dogs were used to assess the potency and effects of this compound chloride.

-

Rabbit Head-Drop Assay: Unanesthetized rabbits received intravenous injections of this compound chloride to determine the dose required to produce head-drop, a measure of muscle relaxation.

-

Cat Tibialis Anterior Muscle Preparation: In anesthetized cats, the tibialis anterior muscle was stimulated indirectly via the peroneal nerve. The resulting muscle contractions were recorded, and the dose of this compound chloride required to produce a 50% reduction in twitch height was determined.

-

Cardiovascular and Autonomic Effects: Anesthetized dogs were used to study the effects of this compound chloride on blood pressure, heart rate, and autonomic ganglia.

Early Clinical Investigations (Arrowood, 1951; Foldes et al., 1952)

-

Patient Population: Patients undergoing various surgical procedures, particularly abdominal surgeries, requiring muscle relaxation.

-

Anesthetic Regimen: this compound chloride (Mytolon chloride) was typically administered in conjunction with general anesthetics such as pentothal sodium and nitrous oxide-oxygen.

-

Dosage and Administration: The drug was administered intravenously. The initial dose and subsequent maintenance doses were titrated to achieve the desired level of muscle relaxation for the surgical procedure.

-

Monitoring of Neuromuscular Function: The degree of muscle relaxation was assessed clinically by observing the ease of endotracheal intubation, abdominal muscle relaxation, and the absence of patient movement in response to surgical stimuli.

-

Reversal: The effects of this compound chloride could be antagonized by anticholinesterase agents such as neostigmine, typically administered with atropine (B194438) to counteract muscarinic side effects.

Conclusion

This compound chloride was a notable early synthetic neuromuscular blocking agent that played a role in the development of safer and more effective muscle relaxants for anesthesia. Its discovery and subsequent investigation provided valuable insights into the structure-activity relationships of quaternary ammonium compounds and their interaction with the nicotinic acetylcholine receptor. While it has been largely superseded by newer agents with more favorable side effect profiles, its history remains an important chapter in the evolution of anesthetic pharmacology.

References

Benzoquinonium's Structure-Activity Relationship at the Nicotinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Structure of Benzoquinonium (B1213216)

This compound chloride is a bis-quaternary ammonium (B1175870) compound. The core structure consists of a benzoquinone ring system with two quaternary ammonium moieties linked by polymethylene chains. The presence of two positively charged nitrogen atoms is a key feature for its high affinity to the anionic sites on the nAChR.

Structure-Activity Relationship (SAR)

The neuromuscular blocking activity of this compound and related bis-quaternary ammonium compounds is governed by several structural features:

-

Inter-Quaternary Distance: The distance between the two quaternary nitrogen atoms is a critical determinant of potency. For optimal interaction with the two alpha-subunits of the muscle-type nAChR, a specific inter-onium distance is required. This distance in this compound allows it to effectively span the binding sites on the receptor.

-

Quaternary Ammonium Groups: The positively charged quaternary ammonium heads are essential for the initial electrostatic attraction to the anionic subsites within the ACh binding pocket on the nAChR. The nature of the alkyl substituents on the nitrogen can influence potency and duration of action.

-

Benzoquinone Ring: The rigid benzoquinone ring serves as a scaffold, holding the two quaternary groups at a relatively fixed distance. Modifications to this central ring system can impact the molecule's flexibility, lipophilicity, and overall pharmacological profile.

-

Stereochemistry: For chiral analogs of this compound, the stereochemistry at asymmetric centers can influence binding affinity and potency. Studies on enantiomeric bisquaternary amines related to this compound have shown stereochemical preferences for neuromuscular blockade, with the (R)-enantiomer often exhibiting higher activity.[1]

Quantitative Data

Detailed quantitative structure-activity relationship (QSAR) studies providing a comprehensive table of IC50 or Ki values for a wide range of this compound analogs are scarce in the readily accessible scientific literature. However, the available information confirms its potent neuromuscular blocking activity.

| Compound | Animal Model | Preparation | Potency Metric | Value | Reference |

| This compound | Cat | Tibialis anterior muscle | Neuromuscular Blockade | Curare-like paralysis | [2][3] |

| This compound | Hen | Gastrocnemius muscle | Neuromuscular Blockade | Curare-like paralysis | [2][3] |

Experimental Protocols

The characterization of this compound and its analogs typically involves a combination of in vivo and in vitro experimental techniques to assess their neuromuscular blocking potency and affinity for the nAChR.

In Vivo Neuromuscular Blockade Assay (Cat Model)

This protocol is a classical method to determine the neuromuscular blocking potency of a compound.

-

Animal Preparation: Anesthetize a cat with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium). Maintain anesthesia throughout the experiment.

-

Surgical Procedure:

-

Isolate the sciatic nerve and the tendon of the tibialis anterior muscle in one hind limb.

-

Attach the tendon to a force-displacement transducer to record muscle contractions.

-

Place stimulating electrodes on the sciatic nerve.

-

-

Stimulation: Deliver supramaximal square-wave pulses (e.g., 0.2 msec duration) to the sciatic nerve at a low frequency (e.g., 0.1 Hz) to elicit single twitch responses of the tibialis anterior muscle.

-

Drug Administration: Administer this compound or its analogs intravenously.

-

Data Acquisition and Analysis: Record the twitch tension before and after drug administration. The dose required to produce a 50% or 95% reduction in twitch height (ED50 or ED95) is determined to quantify the neuromuscular blocking potency.

Radioligand Binding Assay for nAChR Affinity

This in vitro assay is used to determine the binding affinity of a compound to the nAChR.

-

Receptor Preparation: Prepare membrane fractions from tissues rich in nAChRs, such as the electric organ of Torpedo species or cultured cells expressing specific nAChR subtypes.

-

Radioligand: Use a radiolabeled nAChR antagonist, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin, as the tracer.

-

Competition Binding:

-

Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The neuromuscular blocking action of this compound is a direct consequence of its interference with the normal signaling pathway at the neuromuscular junction.

Signaling Pathway of Neuromuscular Transmission

The following diagram illustrates the normal signaling cascade at the neuromuscular junction leading to muscle contraction.

References

Pharmacological profile of Benzoquinonium as a skeletal muscle relaxant

An In-Depth Technical Guide to the Pharmacological Profile of Benzoquinonium (B1213216) as a Skeletal Muscle Relaxant

Introduction

This compound, also known as Mytolon, is a synthetic neuromuscular blocking agent.[1] It is classified as a non-depolarizing skeletal muscle relaxant.[1] Structurally, it is a benzoquinone derivative, specifically 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride.[1] This guide provides a detailed overview of its pharmacological profile, including its mechanism of action, quantitative properties, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] Unlike depolarizing agents like succinylcholine, which initially activate the receptor, this compound blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), without causing depolarization.[3] This prevents the ion channels of the receptor from opening, thereby inhibiting the endplate potential and subsequent muscle contraction, leading to flaccid paralysis.[2]

Studies in cats and hens have demonstrated that this compound produces a "curare-like" paralysis, which is characteristic of non-depolarizing agents.[1] A notable characteristic observed in cats is its ability to prevent the twitch-potentiating and anti-curare actions of anticholinesterase agents like neostigmine (B1678181) and edrophonium.[1] Despite this, the paralysis induced by this compound can be antagonized by an influx of acetylcholine, either through direct injection or by tetanic stimulation of the motor nerve.[1]

Quantitative Pharmacological Data

Quantitative data for this compound is not extensively detailed in recent literature. The following table summarizes its known properties based on classic pharmacological studies.

| Parameter | Description | Reference |

| Drug Class | Skeletal Muscle Relaxant | [4] |

| Mechanism | Non-depolarizing neuromuscular blocking agent | [1] |

| Receptor Target | Nicotinic Acetylcholine Receptor (nAChR) at the motor endplate | [1] |

| Type of Block | Competitive (Curare-like) | [1] |

| Effect of Anticholinesterases | In cats, anticholinesterases (e.g., neostigmine) do not reverse the block but do potentiate the antagonistic action of injected acetylcholine. | [1] |

| Reversal | Reversible by acetylcholine. | [1] |

| Cardiovascular Effects | Lacks significant ganglionic-blocking and histamine-releasing properties compared to older agents like d-tubocurarine. | [5] |

Experimental Protocols

The characterization of neuromuscular blocking agents like this compound involves a combination of in vitro and in vivo experimental models.

In Vitro Experimental Protocols

4.1.1 Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the binding affinity of a test compound to nAChRs by measuring its ability to compete with a known radiolabeled ligand.[6]

-

Objective: To determine the inhibition constant (Ki) or IC50 value of this compound for nAChRs.

-

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK-293) stably expressing the desired nAChR subtype.[6]

-

Radioligand: A high-affinity nAChR ligand, such as [³H]-Epibatidine.[7]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing nAChRs and isolate the membrane fraction through differential centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[7]

-

Assay Setup (96-well plate, in triplicate):

-

Total Binding: Add receptor membranes, radioligand, and assay buffer.[6]

-

Non-specific Binding: Add receptor membranes, radioligand, and a saturating concentration of a known unlabeled competitor (e.g., nicotine).[7]

-

Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of this compound.[6]

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[7]

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]

-

Quantification: Place filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

4.1.2 Isolated Nerve-Muscle Preparation (e.g., Rat Phrenic Nerve-Diaphragm)

This ex vivo model assesses the effect of a compound on neuromuscular transmission by directly measuring muscle contractile force.[8][9]

-

Objective: To evaluate the potency and characteristics of neuromuscular blockade induced by this compound.

-

Procedure:

-

Tissue Dissection: A male Wistar rat (150-200g) is sacrificed. The thorax is opened, and the phrenic nerve and diaphragm muscle are carefully dissected and removed.[8]

-

Mounting: The preparation is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[8] The tendinous part of the diaphragm is attached to a force-displacement transducer to record isometric contractions.[8]

-

Stimulation: The phrenic nerve is placed on electrodes and stimulated with supramaximal square-wave pulses (e.g., 0.5 ms (B15284909) duration at 0.1 Hz) to elicit twitch contractions.[8]

-

Drug Administration: After a stabilization period, this compound is added cumulatively to the organ bath.

-

Data Acquisition: The resulting twitch tension is recorded on a physiograph. The percentage reduction in twitch height is measured to generate a dose-response curve and determine the EC50 (the concentration causing 50% reduction in twitch height).[8]

-

In Vivo Experimental Protocols

4.2.1 Sciatic Nerve-Gastrocnemius Muscle Preparation

This classic in vivo model allows for the quantitative assessment of neuromuscular blockade in an anesthetized animal.[8][10]

-

Objective: To determine the in vivo potency (e.g., ED50), onset, and duration of action of this compound.

-

Procedure:

-

Animal Preparation: An animal (e.g., cat, dog, or rabbit) is anesthetized.[10] The gastrocnemius muscle and its tendon are exposed, and the sciatic nerve is isolated.

-

Mounting and Stimulation: The animal is placed on a surgical table. The limb is fixed, and the gastrocnemius tendon is connected to a force transducer. The distal end of the sciatic nerve is stimulated using electrodes.

-

Data Recording: Both single twitch (e.g., 0.1 Hz) and tetanic (e.g., 50 Hz) stimulations are applied, and the resulting muscle contractions are recorded.[10] Tetanic stimulation helps assess presynaptic effects, indicated by "tetanic fade."[10]

-

Drug Administration: this compound is administered intravenously.

-

Measurement: The degree of neuromuscular blockade is quantified by the reduction in twitch height. The dose required to produce 50% or 95% twitch depression (ED50 and ED95) is determined. Onset time and duration of action (time to 25% or 95% recovery of twitch height) are also measured.

-

4.2.2 Assessment of Cardiovascular and Other Systemic Effects

It is crucial to evaluate the systemic effects of a neuromuscular blocker alongside its primary action.[10]

-

Objective: To assess the effects of this compound on the cardiovascular and autonomic systems.

-

Procedure:

-

Animal Preparation: Anesthetized cats or dogs are commonly used.[10]

-

Monitoring: Catheters are placed to monitor arterial blood pressure and heart rate.

-

Dose-Response: this compound is administered in increasing doses, and changes in cardiovascular parameters are recorded simultaneously with the neuromuscular block. This allows for the determination of the therapeutic index (ratio of the dose causing cardiovascular effects to the dose causing neuromuscular blockade).

-

Histamine Release: Histamine release can be studied in anesthetized dogs by measuring hypotension and determining if it is attenuated by pretreatment with H1 and H2 receptor antagonists.[10]

-

Adverse Effects and Toxicology

This compound is derived from 1,4-benzoquinone (B44022), a compound known to be a toxic metabolite of benzene.[4] 1,4-benzoquinone itself is irritating to the eyes, skin, and respiratory system.[11] It can stain skin, and chronic exposure may lead to visual disturbances.[12] While specific toxicological data on this compound as a formulated drug is limited in the available literature, the parent quinone structure is associated with reactivity and potential for cellular effects, such as the inhibition of certain enzymes.[13][14]

Conclusion

This compound is a non-depolarizing, competitive neuromuscular blocking agent that produces a curare-like skeletal muscle paralysis.[1] Its pharmacological profile is characterized by its antagonism of nicotinic acetylcholine receptors at the motor endplate.[1] Its effects are reversible by acetylcholine but, in certain species, not by anticholinesterase agents alone.[1] A thorough evaluation of its properties requires a suite of in vitro and in vivo experiments to determine its potency, duration of action, and systemic safety profile. While historically significant, its use has been superseded by modern neuromuscular blocking agents with more predictable pharmacokinetics and fewer side effects.

References

- 1. The neuromuscular blocking action of this compound chloride in the cat and in the hen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. jocpr.com [jocpr.com]

- 4. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. In Vitro Assays to Determine Skeletal Muscle Physiologic Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. epa.gov [epa.gov]

- 13. p-Benzoquinone, a reactive metabolite of benzene, prevents the processing of pre-interleukins-1{alpha} and -1{beta} to active cytokines by inhibition of the processing enzymes, calpain, and interleukin-1{beta} converting enzyme (Journal Article) | OSTI.GOV [osti.gov]

- 14. Benzoquinone, a leukemogenic metabolite of benzene, catalytically inhibits the protein tyrosine phosphatase PTPN2 and alters STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Benzoquinonium on Muscle Relaxation in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the known in vivo effects of Benzoquinonium on muscle relaxation in animal models, based on available descriptive data.

| Pharmacodynamic Parameter | Animal Model | Muscle Preparation | Observed Effect | Citation |

| Mechanism of Action | Cat, Hen | Tibialis anterior, Soleus, Gastrocnemius | Produces a curare-like (non-depolarizing) neuromuscular blockade. | [1][2] |

| Antagonism | Cat | Tibialis anterior, Soleus | Paralysis is antagonized by acetylcholine (B1216132) and tetanic stimulation of the motor nerve. | [1][2] |

| Interaction with Anticholinesterases | Cat | Tibialis anterior, Soleus | Anticholinesterases (e.g., neostigmine, edrophonium) do not antagonize the neuromuscular blockade. | [1][2] |

| Interaction with Anticholinesterases | Hen | Gastrocnemius | In contrast to the cat, this compound's effects are antagonized by anticholinesterases. | [1][2] |

Experimental Protocols

The following section details the likely experimental methodologies employed in the in vivo assessment of this compound's effects on muscle relaxation, primarily based on studies conducted on cats.

Animal Model and Preparation

-

Species: Cat (Felis catus)

-

Anesthesia: Anesthesia was induced and maintained to ensure the absence of pain and reflexes during the surgical preparation and experimental procedures.

-

Surgical Preparation:

-

The sciatic nerve in the thigh was carefully dissected and prepared for stimulation.

-

The tendon of the tibialis anterior muscle was isolated and attached to a force-displacement transducer to record muscle contractions.

-

The animal's limb was securely immobilized to ensure that only the contraction of the target muscle was measured.

-

-

Physiological Monitoring: Core body temperature, heart rate, and respiratory rate were monitored and maintained within a physiological range throughout the experiment.

Neuromuscular Function Monitoring

-

Nerve Stimulation: The sciatic nerve was stimulated using supramaximal square wave pulses of short duration (e.g., 0.2 msec).

-

Stimulation Patterns:

-

Single Twitch Stimulation: Single stimuli were delivered at a low frequency (e.g., 0.1 Hz) to elicit individual muscle twitches. The amplitude of these twitches was used as the primary measure of neuromuscular transmission.

-

Tetanic Stimulation: A high-frequency train of stimuli (e.g., 50 Hz for 5-10 seconds) was used to assess for tetanic fade, a characteristic feature of non-depolarizing neuromuscular blockade.

-

-

Data Acquisition: The isometric contractions of the tibialis anterior muscle were recorded using a kymograph or a more modern data acquisition system. The height of the twitch contractions was measured to quantify the degree of neuromuscular blockade.

Drug Administration

-

Route of Administration: this compound chloride was administered intravenously (IV) to ensure rapid and systemic distribution.

-

Dosing Regimen: The drug was likely administered in a cumulative dose-response manner, with increasing doses given until a significant or complete block of neuromuscular transmission was observed.

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

References

Benzoquinonium: An In-depth Analysis of its Role as a Ganglionic Blocking Agent

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of benzoquinonium (B1213216), with a specific focus on its role as a ganglionic blocking agent. While primarily recognized for its potent neuromuscular blocking effects, historical pharmacological profiles also classify it as a ganglionic blocker. This document synthesizes the available information on its mechanism of action, offers detailed experimental context, and presents visual representations of the relevant physiological pathways.

Introduction to Ganglionic Blockade

Autonomic ganglia are critical relay stations in the autonomic nervous system, where preganglionic neurons synapse with postganglionic neurons. The primary neurotransmitter at these synapses is acetylcholine (B1216132) (ACh), which acts on nicotinic acetylcholine receptors (nAChRs) to propagate nerve impulses. Ganglionic blocking agents are compounds that inhibit this transmission, leading to a blockade of both sympathetic and parasympathetic outflow.[1][2] This non-selective blockade results in a wide range of physiological effects, which historically rendered these agents useful for conditions like severe hypertension, but also led to a broad side-effect profile.[1]

This compound: From Neuromuscular Blockade to Ganglionic Effects

This compound chloride, also known as Mytolon or WIN 2747, is a synthetic bis-quaternary ammonium (B1175870) compound.[3] It is structurally a derivative of benzoquinone.[4] Its predominant and most well-documented pharmacological action is that of a non-depolarizing neuromuscular blocking agent.[3][5] This effect is mediated by competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction, leading to skeletal muscle relaxation.[5]

While its neuromuscular blocking properties have been more extensively studied, this compound is also recognized as a ganglionic blocking agent.[4] This dual action is a consequence of its affinity for nicotinic acetylcholine receptors, which, despite subunit differences, are present in both the neuromuscular junction and autonomic ganglia.

Mechanism of Action at the Autonomic Ganglion

The ganglionic blocking effect of this compound is attributed to its antagonist activity at the nicotinic acetylcholine receptors (specifically the Nn or α3β4 subtype common in ganglia) on the postsynaptic membrane of the autonomic ganglion. By competitively binding to these receptors, this compound prevents acetylcholine released from preganglionic nerve terminals from initiating a depolarizing postsynaptic potential. This inhibition of neurotransmission effectively blocks the propagation of signals through both the sympathetic and parasympathetic nervous systems.

Signaling Pathway of Ganglionic Transmission and Blockade

The following diagram illustrates the normal signaling pathway at an autonomic ganglion and the site of action for a ganglion blocking agent like this compound.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for the ganglion blocking activity of this compound, such as IC50 or Ki values for ganglionic nicotinic receptors. The primary focus of published research has been on its neuromuscular blocking potency. For context, the potencies of other classical ganglion blocking agents are provided in the table below.

| Ganglion Blocking Agent | Animal Model | Effective Dose/Concentration | Reference |

| Hexamethonium | Cat | 0.1-1.0 mg/kg | [2] |

| Mecamylamine | Cat | 0.1-0.5 mg/kg | [2] |

| Tetraethylammonium (TEA) | Cat | 1.0-5.0 mg/kg | [2] |

Experimental Protocols for Assessing Ganglionic Blockade

The evaluation of a compound's ganglion blocking activity typically involves in vivo or in vitro preparations that allow for the measurement of ganglionic transmission. Below are generalized methodologies that would be employed to assess the effects of a substance like this compound.

In Vivo: Cat Nictitating Membrane Preparation

This is a classic experimental model for studying sympathetic ganglion activity.

Methodology:

-

Anesthetize a cat and set up for recording the contraction of the nictitating membrane.

-

Isolate and stimulate the preganglionic fibers of the superior cervical ganglion.

-

Record the resulting contraction of the nictitating membrane.

-

Administer the test compound (e.g., this compound) intravenously.

-

Continue to stimulate the preganglionic fibers and observe any reduction in the nictitating membrane's contraction, which indicates ganglionic blockade.

-

To confirm the site of action is at the ganglion, the postganglionic fibers can be stimulated directly. A ganglionic blocker should not inhibit the response to postganglionic stimulation.

In Vitro: Isolated Superior Cervical Ganglion Preparation

This method allows for a more direct assessment of the drug's effect on the ganglion, free from systemic influences.

Methodology:

-

Dissect the superior cervical ganglion from a rabbit or rat, keeping the preganglionic and postganglionic nerves intact.

-

Mount the preparation in an organ bath with appropriate physiological saline and oxygenation.

-

Use suction electrodes to stimulate the preganglionic nerve and record the compound action potential from the postganglionic nerve.

-

After obtaining a stable baseline recording, add the test compound (this compound) to the bath at various concentrations.

-

Measure the reduction in the amplitude of the postganglionic compound action potential to determine the extent of ganglionic blockade.

Summary and Conclusion

This compound is a compound with a well-established primary role as a non-depolarizing neuromuscular blocking agent. Its classification also includes activity as a ganglionic blocking agent, which is mechanistically consistent with its function as a nicotinic acetylcholine receptor antagonist. The blockade of ganglionic transmission occurs through competitive inhibition of acetylcholine at Nn receptors in autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic outflow.

Despite this classification, the scientific literature is sparse regarding the specific quantitative details of this compound's ganglion blocking effects. The majority of research has focused on its actions at the neuromuscular junction. The experimental protocols described herein represent standard methodologies that would be used to definitively characterize the ganglionic blocking profile of this compound and provide the much-needed quantitative data for a complete pharmacological understanding. Further research is warranted to fully elucidate the potency and clinical implications of this compound's effects on the autonomic nervous system.

References

- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective Effects of Thymoquinone by the Modulation of ER Stress and Apoptotic Pathway in In Vitro Model of Excit… [ouci.dntb.gov.ua]

- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 4. The neuromuscular blocking action of this compound chloride in the cat and in the hen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neuromuscular blocking action of this compound chloride in the cat and in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Curare-Like Effects of Benzoquinonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and pharmacological properties of Benzoquinonium (B1213216), a neuromuscular blocking agent exhibiting curare-like effects. Through a comprehensive review of key studies, this document provides detailed experimental protocols, quantitative data, and visual representations of its mode of action at the neuromuscular junction.

Introduction: A Competitive Antagonist at the Neuromuscular Junction

This compound, also known as Mytolon, is a synthetic neuromuscular blocking agent that produces muscle paralysis in a manner similar to curare. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of the neuromuscular junction. By binding to these receptors, this compound prevents acetylcholine (ACh) from initiating the depolarization necessary for muscle contraction, leading to a non-depolarizing blockade.

Quantitative Pharmacology of this compound

The potency and efficacy of this compound have been quantified through various in vivo and in vitro studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species | Source |

| IC50 (nAChRs) | 0.46 µM | Not Specified | [1] |

Table 1: Receptor Binding Affinity of this compound Dibromide. The IC50 value indicates the concentration of this compound dibromide required to inhibit 50% of the nicotinic acetylcholine receptor activity.

Further quantitative data on the neuromuscular blocking effects of this compound, such as ED50, onset of action, and duration of effect, have been investigated in various animal models. A seminal study by W.C. Bowman in 1958 provides critical insights into its pharmacological profile in cats and hens.

Mechanism of Action: A Curare-Mimetic Blockade

This compound induces a flaccid paralysis characteristic of non-depolarizing neuromuscular blocking agents. The paralysis is antagonized by the administration of acetylcholine or by stimulating the motor nerve tetanically, which increases the concentration of acetylcholine in the synaptic cleft.[2] However, in cats, anticholinesterases like neostigmine (B1678181) and eserine were found to be ineffective in reversing the neuromuscular blockade produced by this compound, although they did potentiate the antagonistic action of injected acetylcholine.[2] This suggests a complex interaction at the neuromuscular junction.

Signaling Pathway of Neuromuscular Transmission and this compound Interference

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of intervention by this compound.

Experimental Protocols

The investigation of this compound's curare-like effects has relied on established in vivo and in vitro experimental models.

In Vivo Assessment of Neuromuscular Blockade in the Cat

This protocol is based on the methodology described by W.C. Bowman (1958) for studying the effects of this compound on the tibialis anterior and soleus muscles of the cat.

Experimental Workflow:

Methodology:

-

Animal Preparation: Cats are anesthetized, typically with an agent that has minimal effects on neuromuscular transmission. The animal's temperature and vital signs are monitored and maintained.

-

Nerve Stimulation: The motor nerve to the muscle under investigation (e.g., the peroneal nerve for the tibialis anterior muscle) is isolated and fitted with stimulating electrodes. Supramaximal stimuli are delivered to ensure the activation of all motor units.

-

Muscle Contraction Recording: The tendon of the muscle is attached to a force-displacement transducer to record the isometric twitch tension.

-

Drug Administration: this compound is administered intravenously.

-

Data Acquisition: The reduction in twitch height is recorded to determine the degree of neuromuscular blockade. Tetanic stimulation (a high-frequency train of stimuli) is also applied to observe the characteristic fade seen with non-depolarizing blockers.

-

Antagonism Studies: Following the establishment of a stable block, potential antagonists such as acetylcholine or anticholinesterase agents are administered to assess their ability to reverse the effects of this compound.

Structure-Activity Relationship

The chemical structure of this compound is central to its function as a neuromuscular blocking agent. The presence of two quaternary ammonium (B1175870) groups at a specific distance allows it to bind effectively to the two alpha subunits of the nicotinic acetylcholine receptor, thereby blocking the ion channel.

Logical Relationship:

References

Benzoquinonium: A Technical Guide to its Physicochemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinonium chloride is a quaternary ammonium (B1175870) compound that has historically been investigated for its potent neuromuscular blocking properties. Its unique chemical structure, featuring a benzoquinone core, underpins its mechanism of action as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the physicochemical properties of this compound, its mechanism of action, and its applications in scientific research, with a focus on providing practical information for laboratory use.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, formulation, and application in research settings. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N,N'-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethylbenzenemethanaminium] dichloride | [1] |

| Common Names | This compound chloride, Mytolon | [2] |

| CAS Number | 311-09-1 | [1] |

| Molecular Formula | C₃₄H₅₀Cl₂N₄O₂ | [1][2] |

| Molecular Weight | 617.69 g/mol | [1][2] |

| Appearance | Red crystals | [1] |

| Melting Point | 191-195 °C | [1] |

| Solubility | Freely soluble in water. Limited solubility in nonpolar solvents. | [1] |

| pKa | Not experimentally determined. As a quaternary ammonium compound, it is a strong electrolyte and is expected to be fully ionized over a wide pH range. | |

| logP | Not experimentally determined. Due to its charged nature, it is expected to have a low logP value, indicating high hydrophilicity. | |

| Redox Potential | Exhibits a reduction potential of E° = -0.15 V (vs. standard hydrogen electrode), which allows it to participate in electron transfer reactions. |

Table 1: Physicochemical Properties of this compound Chloride

Mechanism of Action: Neuromuscular Blockade

This compound exerts its primary pharmacological effect at the neuromuscular junction, the specialized synapse between a motor neuron and a skeletal muscle fiber. It functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane.

The signaling pathway at the neuromuscular junction and the inhibitory action of this compound are depicted below.